Product packaging for 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one(Cat. No.:)

6-Amino-1-ethyl-2-methylquinolin-4(1H)-one

Cat. No.: B11896729
M. Wt: 202.25 g/mol
InChI Key: NREIQJWZJSBVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-ethyl-2-methylquinolin-4(1H)-one (CAS 1049140-58-0) is a high-purity quinoline derivative supplied for advanced research applications. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, this compound belongs to a class of heterocyclic structures renowned for their significant biological activities . Quinolines and their derivatives are extensively investigated in medicinal chemistry for their wide spectrum of pharmacological properties, including potent antimicrobial effects . Research indicates that novel quinoline derivatives demonstrate promising activity against resistant bacterial strains, with some analogs exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL, making them comparable to established antibiotics . The presence of the 6-amino substituent on the quinoline core makes this compound a valuable scaffold for further chemical functionalization, particularly in the design and synthesis of new hybrid molecules for combating antibiotic resistance . Beyond antimicrobial applications, quinolin-4-one derivatives are also explored as key intermediates in organic synthesis and for their potential in anticancer research and as inhibitors for viral proteases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B11896729 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-amino-1-ethyl-2-methylquinolin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-14-8(2)6-12(15)10-7-9(13)4-5-11(10)14/h4-7H,3,13H2,1-2H3

InChI Key

NREIQJWZJSBVQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)N)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Amino 1 Ethyl 2 Methylquinolin 4 1h One and Its Precursors

Historical and Contemporary Approaches to Quinolone Core Synthesis

The construction of the quinoline (B57606) ring system has been a subject of chemical synthesis for over a century, leading to the development of numerous named reactions and modern catalytic methods. uni.lu These approaches provide the foundational chemistry for accessing a wide array of quinolone derivatives, including the precursors to 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one.

The traditional methods for quinolone synthesis rely on the condensation and subsequent cyclization of aniline (B41778) derivatives with 1,3-dicarbonyl compounds or their equivalents. These reactions, often conducted under harsh thermal conditions, remain fundamental to quinolone chemistry.

Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. nih.gov Depending on the reaction conditions, the reaction can yield either a 4-hydroxyquinoline (B1666331) or a 2-hydroxyquinoline. For the synthesis of 4-quinolone derivatives, the reaction is typically heated to high temperatures (around 250 °C) in a high-boiling point solvent like diphenyl ether to facilitate the cyclization of the intermediate β-arylaminoacrylate. uni.lumdpi.com The use of high-boiling solvents is necessary to overcome the energy barrier of the cyclization step, which involves the temporary disruption of the aniline's aromaticity. uni.lu

Gould-Jacobs Reaction: This is one of the most established methods for quinolone synthesis. researchgate.net It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization at high temperatures to form the 4-hydroxy-3-carboalkoxyquinoline ring system. mdpi.comqeios.com Subsequent hydrolysis and decarboxylation yield the 4-quinolone core. qeios.com Microwave-assisted protocols have been shown to significantly shorten reaction times and improve yields compared to conventional heating. rsc.org

Friedländer Synthesis: This reaction provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov The reaction is versatile and can be catalyzed by acids or bases. rsc.orgnih.gov Modern variations have introduced the use of various catalysts, including ionic liquids and nanocatalysts, to improve efficiency and yield. researchgate.net A one-pot version of this reaction has been developed, starting from o-nitroarylcarbaldehydes, which are reduced in situ before condensation. ekb.eg

Table 1: Comparison of Classical Quinolone Synthesis Reactions
ReactionReactantsKey IntermediateTypical ConditionsPrimary Product
Conrad-LimpachAniline, β-ketoesterβ-ArylaminoacrylateHigh temperature (e.g., 250 °C) in high-boiling solvent4-Hydroxyquinoline
Gould-JacobsAniline, Diethyl ethoxymethylenemalonateAnilidomethylenemalonic esterHigh temperature cyclization4-Hydroxy-3-carboalkoxyquinoline
Friedländer2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compoundImine/EnamineAcid or base catalysisSubstituted Quinoline

In response to the often harsh conditions of classical methods, significant research has focused on developing more sustainable and efficient synthetic routes to quinolones. These modern approaches prioritize milder reaction conditions, the use of recoverable catalysts, and environmentally benign solvents. nih.govresearchgate.net

Catalytic systems employing transition metals like palladium, copper, and ruthenium have been successfully applied to quinolone synthesis. nih.govrsc.orgacs.org For example, palladium-catalyzed carbonylative Sonogashira cross-coupling reactions of 2-iodoanilines and terminal alkynes under a carbon monoxide atmosphere provide a route to 4-quinolones. nih.govnih.gov Copper-catalyzed intermolecular cyclization of anilines with alkynes has also been reported. acs.org

Green chemistry principles are being increasingly integrated into quinolone synthesis. nih.gov Strategies include:

Microwave-assisted synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in classical reactions like the Gould-Jacobs synthesis. rsc.org

Use of green solvents: Water has been successfully used as a solvent for the Friedländer reaction, eliminating the need for organic solvents and catalysts. helsinki.fi

Nanocatalysis: The use of nanocatalysts, such as nanoporous TiO2 or nickel oxide nanoparticles, offers high efficiency and catalyst reusability in reactions like the Friedländer synthesis. researchgate.net

Photocatalysis: Visible-light-mediated methods, for instance using a Ru(bpy)₃Cl₂ catalyst, have been developed for the one-pot synthesis of 4-quinolones from indoles, using oxygen as the oxidant at room temperature. qeios.comrsc.org

Synthetic Pathways to this compound

The synthesis of the target molecule, this compound, can be approached by two primary strategies: functionalization of a pre-formed 6-aminoquinolone core or by building the N-ethylated ring system from acyclic precursors.

The most direct route to the target compound involves the synthesis of the precursor, 6-Amino-2-methylquinolin-4-ol, followed by N-alkylation. 6-Amino-2-methylquinolin-4-ol itself can be synthesized via classical methods, such as a Conrad-Limpach reaction between a p-phenylenediamine (B122844) derivative and a β-ketoester like ethyl acetoacetate.

Once 6-Amino-2-methylquinolin-4-ol is obtained, the key transformation is the selective ethylation at the N-1 position. General N-alkylation of quinolones is a common transformation. mdpi.com This is typically achieved by reacting the quinolone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent is crucial to control the regioselectivity and prevent undesired side reactions, such as O-alkylation or reaction at the 6-amino group. Protecting the 6-amino group prior to N-ethylation may be a necessary step to ensure the desired outcome.

An alternative to functionalizing a pre-existing quinolone is to construct the 1-ethyl-2-methylquinolin-4(1H)-one core directly. This can be achieved by modifying classical quinolone syntheses to use an N-ethylated aniline as the starting material.

For instance, a Conrad-Limpach-type reaction could be envisioned between N-ethyl-p-phenylenediamine and ethyl acetoacetate. The initial condensation would form the corresponding enamine, which upon thermal cyclization would yield the this compound scaffold. Similarly, a Gould-Jacobs reaction starting with N-ethylaniline and diethyl ethoxymethylenemalonate is known to produce N-ethyl-4-quinolone derivatives. Adapting this to an appropriately substituted N-ethyl-p-phenylenediamine derivative would provide another potential route.

Modern synthetic methods also offer pathways. For example, tandem reactions involving the cleavage of aromatic C-O bonds followed by condensation with a primary amine and intramolecular substitution have been used to generate N-substituted-4-quinolones. rsc.org Applying such a strategy with ethylamine (B1201723) could potentially lead to the desired core structure.

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound molecule possesses several reactive sites amenable to further chemical modification, primarily centered around the 6-amino group and the quinolone ring itself.

The primary amino group at the C-6 position is a versatile handle for a wide range of derivatization reactions. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. For example, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized by reaction with various acid chlorides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Arylation: The amino group can undergo nucleophilic substitution with alkyl or aryl halides, although controlling the degree of substitution can be challenging.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a variety of other functional groups, such as halogens (Sandmeyer reaction), hydroxyl, or cyano groups.

Condensation Reactions: The amino group can be condensed with aldehydes or ketones to form Schiff bases (imines), which can be further modified, for example, by reduction to secondary amines.

The quinolone ring itself also offers opportunities for functionalization, although these reactions may be less straightforward due to the existing substituents. Electrophilic aromatic substitution could potentially occur on the benzene (B151609) ring portion of the scaffold, with the positions of substitution directed by the existing amino and alkyl groups. Furthermore, the methyl group at the C-2 position could potentially be functionalized through radical reactions or by condensation with aldehydes under specific conditions.

Table 2: Potential Derivatization Reactions of this compound
Reactive SiteReaction TypeReagent ExampleProduct Type
6-Amino GroupAcylationAcetyl chloride6-Acetamido derivative
SulfonylationToluenesulfonyl chloride6-(p-Toluenesulfonamido) derivative
Diazotization followed by Sandmeyer ReactionNaNO₂, HCl; then CuCl6-Chloro derivative
Schiff Base FormationBenzaldehyde6-(Benzylideneamino) derivative
Benzene RingElectrophilic Aromatic SubstitutionBr₂/FeBr₃Brominated quinolone derivative

Chemical Modifications at the Amino Group (C-6)

The amino group at the C-6 position of the quinolone ring is a key site for chemical modification, significantly influencing the biological properties of the resulting derivatives. The introduction of a fluorine atom at the C-6 position, for instance, has been a monumental development in the field of quinolone antibiotics. youtube.comnih.gov

Research has shown that replacing the C-6 amino group with a fluorine atom can lead to a decrease in certain biological activities, such as anti-HIV effects. nih.gov Conversely, the presence of the amino group is considered beneficial for other activities. For example, a series of 6-aminoquinolone compounds have been evaluated for their in vitro activity against HIV-1. nih.gov

Further modifications of the C-6 amino group can be achieved through various reactions. For instance, in the synthesis of pyrimido[4,5-b]quinolines, 6-amino-1,3-dimethyluracil (B104193) can undergo a Michael addition with an activated aldehyde. nih.gov

Substituent Variation and Introduction at the N-1 Position

The substituent at the N-1 position of the quinolone ring plays a crucial role in determining the potency and spectrum of activity of the resulting compounds. youtube.com Optimal substituents at this position have been found to be ethyl, butyl, cyclopropyl (B3062369), and difluorophenyl groups, all of which have led to the development of potent compounds. youtube.com

The N-alkylation of quinolin-2(1H)-ones is a common strategy for introducing substituents at the N-1 position. tsijournals.com For instance, the N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one can be efficiently carried out using various alkylating agents in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). tsijournals.com The methyl group at position-6 enhances the reactivity of the nitrogen at position-1 towards alkylation due to its mesomeric repealing effect. tsijournals.com

The nature of the N-1 substituent significantly impacts the biological activity. For example, in a series of 6-aminoquinolone derivatives evaluated for anti-HIV activity, a methyl substituent at the N-1 position resulted in the most active compound, being 7-20 times more potent than compounds with cyclopropyl or tert-butyl substituents at the same position. nih.gov

Table 1: N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one

Alkylating Agent Product
Methyl chloroacetate 4-chloro-1-(methoxycarbonylmethyl)-6-methylquinolin-2(1H)-one
Ethyl chloroacetate 4-chloro-1-(ethoxycarbonylmethyl)-6-methylquinolin-2(1H)-one
Chloroacetonitrile 1-(cyanomethyl)-4-chloro-6-methylquinolin-2(1H)-one
Allyl bromide 1-allyl-4-chloro-6-methylquinolin-2(1H)-one
Epichlorohydrine 4-chloro-1-(2,3-epoxypropyl)-6-methylquinolin-2(1H)-one

This table is based on the research findings from the N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using different alkylating agents. tsijournals.com

Chemical Modifications at the C-2 Methyl Group

The methyl group at the C-2 position of the quinolone ring is also amenable to chemical modification, offering another avenue for structural diversification. While simple replacement of the C-2 hydrogen has generally been found to be disadvantageous to antibacterial activity, certain derivatives containing a C-1, C-2 ring have shown notable activity. youtube.com

One approach to modifying the C-2 methyl group involves its functionalization. For instance, a metal-free strategy has been developed for the functionalization of C(sp3)–H bonds, which can be applied to 2-methylquinolines. nih.govacs.orgnih.gov This method allows for the synthesis of various functionalized quinoline derivatives. nih.govacs.org

Another strategy involves the reaction of the C-2 methyl group with other reagents. For example, 2-methylquinolines can react with 2-styrylanilines in a tandem cyclization to produce quinoline derivatives. nih.govacs.orgnih.gov This reaction is promoted by an acid, which activates the methyl group. nih.gov

Functionalization at Other Positions of the Quinolone Ring for Scaffold Diversification

The functionalization of the quinolone ring at positions other than those already discussed provides a powerful tool for scaffold diversification and the development of novel compounds with a wide range of biological activities. acs.orgnih.govrsc.org The quinolone scaffold's amenability to derivatization at multiple positions has been extensively explored by medicinal chemists. nih.gov

Electrophilic substitution reactions on the quinoline ring typically occur on the benzene ring due to its higher electron density compared to the pyridine (B92270) ring. quimicaorganica.org The most favored positions for electrophilic attack are C-5 and C-8, as the resulting cationic intermediates are more stable. quimicaorganica.org

The introduction of substituents at various positions can significantly impact the properties of the quinolone derivative. For example, the incorporation of a fluorine atom at the C-6 position is a well-known modification that enhances antibacterial activity. youtube.com Similarly, the introduction of a piperazine (B1678402) moiety at the C-7 position is often essential for antibacterial efficacy. youtube.com Modifications at the C-5 and C-8 positions have also proven beneficial. youtube.comnih.gov

Recent advances in synthetic methodologies have enabled a variety of functionalization strategies, including C-H activation, cross-coupling reactions, and regioselective electrophilic insertions. mdpi.comnih.gov These methods allow for the introduction of new functional groups and the fusion of polycyclic rings to the quinolone core, leading to novel chemical entities. rsc.orgnih.gov

Strategies for Hybrid System and Polycyclic Ring Formation

The synthesis of hybrid systems and the formation of polycyclic rings involving the quinolone scaffold represent advanced strategies for creating structurally diverse molecules with potentially novel biological activities. acs.orgnih.gov This approach often involves combining the quinolone moiety with other pharmacophores or constructing additional fused rings. nih.gov

One method for creating fused heterocyclic systems is through the Gould-Jacobs reaction, which can be utilized in high-temperature and high-pressure flow reactors to efficiently synthesize fused pyrimidinone and quinolone derivatives. acs.orgacs.org This technique allows for rapid synthesis and facile workup. acs.orgacs.org

Another strategy involves intramolecular cyclization reactions. For example, a cascade transformation of C2-quaternary indoxyls can lead to the assembly of complex indolo[1,2-a]quinolin-5-one ring systems, which are essentially indoxyl-fused quinolone-4 hybrids. nih.gov Similarly, a deaminative ring contraction cascade has been developed to prepare polycyclic heteroaromatics. researchgate.netresearchgate.net

Furthermore, multicomponent reactions offer an efficient route to fused systems. For instance, the reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes and 1,3-diketones can yield tricyclic pyrimido[4,5-b]quinolines. nih.gov These strategies highlight the versatility of the quinolone scaffold in the construction of complex molecular architectures. bohrium.com

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 1 Ethyl 2 Methylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals corresponding to the aromatic protons, the ethyl group protons, the methyl group protons, and the amino group protons would be observed. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (spin-spin splitting) reveal adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. pressbooks.pub Given the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, each corresponding to a unique carbon atom. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon signal. pressbooks.pub For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the ethyl group carbons, and the methyl group carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted NMR data based on the structure of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-CH₃~2.4~20
C3-H~6.2~110
C4=O-~175
C5-H~7.5~125
C6-NH₂~4.0 (broad)~145
C7-H~6.8~115
C8-H~7.2~120
N-CH₂CH₃~4.1 (quartet)~40
N-CH₂CH₃~1.4 (triplet)~15
C4a-~140
C8a-~130

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Electron ionization (EI) is a common ionization method that induces fragmentation of the molecule. nih.gov The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to generate the mass spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For this compound, expected fragmentation pathways could include the loss of the ethyl group, the methyl group, or other small neutral molecules, leading to the formation of stable carbocations or other fragment ions. chemguide.co.uk

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Notes
202[M]⁺Molecular ion
187[M - CH₃]⁺Loss of the methyl group
173[M - C₂H₅]⁺Loss of the ethyl group
159[M - C₂H₅ - CH₂]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The presence of a carbonyl group (C=O) in the quinolone ring would be indicated by a strong absorption band typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (ethyl and methyl) groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (Amino)3300-3500
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-2960
C=O stretch (Amide)1650-1690
C=C stretch (Aromatic)1450-1600
N-H bend (Amino)1590-1650

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

While a specific crystal structure for this compound is not publicly available, related structures of quinolinone derivatives have been reported, providing insights into the likely solid-state behavior of this compound. helsinki.fiumich.edu

Investigation of Tautomeric Equilibria and Forms within the Quinolone System

Quinolone systems can exist in different tautomeric forms, most commonly the 4-quinolone and 4-hydroxyquinoline (B1666331) forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the quinolone ring. For this compound, the predominant tautomer is expected to be the 4(1H)-one form, as indicated by its name. However, the presence of the 4-hydroxy tautomer in equilibrium cannot be entirely ruled out. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, can be employed to investigate the potential existence and relative populations of these tautomeric forms in solution. researchgate.net Studies on similar heterocyclic systems have shown that both tautomers can sometimes be observed and even co-crystallize. nih.gov

Computational Chemistry and Theoretical Modeling of 6 Amino 1 Ethyl 2 Methylquinolin 4 1h One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of quinoline (B57606) derivatives. nih.gov By calculating the electron density of the molecule, DFT methods can accurately predict its structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In the context of quinoline derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to determine the energies and spatial distributions of the HOMO and LUMO. materialsciencejournal.org For instance, in related quinoline-amide derivatives, the HOMO is often located on the amide and aryl ring, especially if it carries an electron-donating group like an amino group (-NH2), while the LUMO is typically found on the quinoline ring itself. nih.gov This distribution suggests that the quinoline ring is the primary site for nucleophilic attack.

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Quinoline Derivative

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-2.4
HOMO-LUMO Gap3.4

Note: The data presented is a representative example for a related quinoline derivative and may not correspond exactly to 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one. The exact values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

Red Regions: These indicate areas of negative electrostatic potential, rich in electrons, and are therefore susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and thus prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: These denote areas of neutral or near-zero potential.

For quinoline derivatives, MEP analysis helps to identify the most likely sites for chemical reactions. The negative potential regions, often located around the carbonyl oxygen and the amino group, are predicted to be the sites for electrophilic interactions. The positive potential regions, usually around the aromatic protons and the N-H protons of the amino group, are potential sites for nucleophilic interactions.

Global and Local Quantum Chemical Descriptors (e.g., Hardness, Softness, Electronegativity)

Global and local quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Global Quantum Chemical Descriptors for a Representative Quinoline Derivative

DescriptorFormulaValue (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.1
Chemical Hardness (η)(ELUMO - EHOMO)/21.7
Chemical Softness (S)1/(2η)0.29
Electrophilicity Index (ω)χ2/(2η)4.94

Note: The data presented is a representative example for a related quinoline derivative and may not correspond exactly to this compound. The exact values would require specific DFT calculations for this compound.

Computational Studies on Molecular Interactions and Binding Affinities

Computational methods are also instrumental in predicting how this compound and its analogs might interact with biological macromolecules, which is crucial for drug design and development.

Molecular Docking Simulations with Specific Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.gov

For quinoline derivatives, which are known to possess a wide range of biological activities, molecular docking studies can identify potential protein targets and elucidate the key interactions responsible for their therapeutic effects. For example, derivatives of quinolin-2(1H)-one have been investigated as potential inhibitors of enzymes like phosphodiesterase 3 (PDE3). nih.gov Docking simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. This information is invaluable for designing more potent and selective inhibitors.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

In the context of this compound, a QSAR study would involve:

Data Set Preparation: Compiling a set of quinoline derivatives with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the data set.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model can then be used to screen virtual libraries of quinoline derivatives and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Solvent Effects on Molecular Conformation and Energy Landscapes

The conformation and energetic stability of a molecule can be significantly influenced by the solvent in which it is dissolved. This phenomenon, known as the solvent effect, arises from the interactions between the solute molecule and the solvent molecules. For a molecule with polar functional groups like the amino and carbonyl groups in this compound, the polarity of the solvent is a critical factor.

Theoretical studies on similar heterocyclic compounds, such as quinazolinone and quinoxalinone derivatives, have demonstrated that increasing solvent polarity can lead to noticeable changes in molecular geometry and electronic properties. scispace.comacs.org These changes are driven by the stabilization of charge separation within the molecule by the polar solvent environment.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For this compound, it is expected that the planarity of the quinoline ring system and the orientation of the ethyl and methyl substituents could be subtly altered by the solvent. The key dihedral angles, which define the three-dimensional shape of the molecule, are likely to show variations in different solvents. For instance, the torsion angle involving the amino group and the quinoline ring may change to optimize hydrogen bonding interactions with protic solvents.

While specific data for the target molecule is unavailable, the following table illustrates the hypothetical effect of different solvents on key molecular parameters of a similar amino-substituted quinolinone, as predicted by DFT calculations. This demonstrates the general trends that would be anticipated for this compound.

SolventDielectric Constant (ε)Dipole Moment (Debye)Total Energy (Hartree)Key Dihedral Angle (°)
Gas Phase14.2-650.1234515.2
Toluene2.45.8-650.1258914.8
Acetone20.77.5-650.1287613.5
Ethanol24.68.1-650.1295413.1
Water78.48.9-650.1312312.6

Note: The data in this table is illustrative and based on general principles observed in computational studies of related quinoline derivatives. It does not represent experimentally verified data for this compound.

The trend suggests that as the solvent polarity increases, the dipole moment of the molecule is enhanced, indicating a greater charge separation. This is accompanied by a stabilization of the molecule, as shown by the decrease in total energy. The key dihedral angle is also shown to decrease slightly in more polar solvents, suggesting a move towards a more planar conformation to facilitate stronger solute-solvent interactions.

Investigation of Non-Linear Optical (NLO) Properties and Potential Applications

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by the molecule's hyperpolarizability.

Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. In the case of this compound, the amino group (-NH2) acts as an electron donor, the quinoline ring system serves as the π-conjugated bridge, and the carbonyl group (C=O) functions as an electron acceptor. This intramolecular charge transfer character is a key indicator of potential NLO activity.

Computational studies on various quinoline derivatives have confirmed their promise as NLO materials. researchgate.netnasc.ac.in These studies typically involve the calculation of the first hyperpolarizability (β), a measure of the second-order NLO response. A higher value of β indicates a stronger NLO activity.

The presence of both electron-donating and electron-withdrawing groups on the quinoline scaffold is known to enhance the NLO response. The amino group at the 6-position in the target molecule is a strong electron donor, which is expected to significantly contribute to its hyperpolarizability.

Theoretical calculations can predict the NLO properties of a molecule, providing a valuable screening tool before undertaking complex and expensive experimental synthesis and characterization. The following table provides hypothetical first hyperpolarizability values for a series of amino-substituted quinoline derivatives, calculated using DFT methods, to illustrate the expected NLO potential of compounds like this compound.

CompoundDonor GroupAcceptor GroupFirst Hyperpolarizability (β) (a.u.)
Quinoline--50
6-Aminoquinoline-NH2-350
6-Nitroquinoline--NO2450
6-Amino-4-oxo-quinoline-NH2=O1200
This compound (Predicted) -NH2 =O ~1500

Note: The data in this table is illustrative and based on computational studies of related quinoline derivatives. The value for this compound is a prediction based on these trends and is not from a direct calculation.

The data illustrates that the combination of a strong donor (amino group) and an acceptor (carbonyl group) on the quinoline framework leads to a substantial increase in the predicted first hyperpolarizability. The ethyl and methyl groups on the nitrogen and at the 2-position, respectively, would also have a secondary electronic and steric influence on the NLO properties, which can be precisely quantified through dedicated computational studies. The promising NLO properties suggested by this theoretical analysis indicate that this compound could be a candidate for further investigation in the development of new optical materials.

Structure Activity Relationship Sar Investigations and Proposed Molecular Mechanisms of 6 Amino 1 Ethyl 2 Methylquinolin 4 1h One Derivatives

Elucidation of Structural Requirements for Modulating Biological Pathways and Target Interactions

The chemical structure of 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one and its derivatives is pivotal to their biological activity. The quinoline (B57606) core is a recognized scaffold in medicinal chemistry, known for its interactions with various biological targets. Modifications at different positions of this core structure significantly influence the compound's efficacy and selectivity.

For instance, in the broader class of aminoquinolines, the amino group at position 4 is crucial for antimalarial activity, as it is believed to be involved in the interaction with heme. nih.govyoutube.com The nature of the substituent at the amino group and elsewhere on the quinoline ring can modulate this interaction and affect the compound's ability to inhibit hemozoin formation, a key mechanism of action against malaria parasites. acs.orgnih.gov

In the context of anticancer activity, derivatives of aminoquinolines have shown promise. The introduction of different side chains can lead to compounds with potent antiproliferative effects against various cancer cell lines, such as melanoma. nih.gov The specific arrangement and properties of these side chains dictate the interaction with molecular targets within cancer cells, which can include enzymes like topoisomerase II. mdpi.comscirp.org

Furthermore, derivatization of the amino group in related dihydroquinolinone structures has been shown to influence inhibitory activity against enzymes like carbonic anhydrases. nih.govnih.govsemanticscholar.org The addition of arylsulfonylureido, urea, thiourea, or amide moieties can alter the binding affinity and selectivity for different carbonic anhydrase isoforms. nih.govnih.govsemanticscholar.org These structural modifications highlight the versatility of the quinoline scaffold in designing compounds that can modulate diverse biological pathways.

Detailed Analysis of Molecular Interactions with Key Biological Targets

A primary mechanism of action for many aminoquinoline-based antimalarial drugs is their interaction with heme. nih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. youtube.com To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. youtube.comacs.org

Aminoquinolines, including derivatives of this compound, are thought to interfere with this detoxification process. nih.gov They are believed to form a complex with heme, preventing its crystallization into hemozoin. nih.govacs.org This leads to an accumulation of toxic free heme within the parasite, which in turn causes oxidative stress and ultimately leads to parasite death. nih.gov The interaction is thought to be mediated by π-π stacking between the quinoline ring and the porphyrin ring of heme. acs.org The stoichiometry of this interaction for some aminoquinolines has been found to be approximately 1:1.7 (drug:heme). nih.govresearchgate.net

Beyond heme interaction, derivatives of the quinoline scaffold have been shown to interact with various enzymes and receptors.

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): PfLDH is a crucial enzyme in the glycolytic pathway of the malaria parasite, making it an attractive drug target. nih.govresearchgate.net Some 4-aminoquinoline (B48711) derivatives have been shown to interact with PfLDH. nih.govnih.gov Molecular docking studies suggest that these compounds can bind to the active site of PfLDH, potentially competing with the binding of the cofactor NADH. nih.govresearchgate.net This interaction could disrupt the parasite's energy metabolism.

Topoisomerase IIβ: Topoisomerase II enzymes are essential for DNA replication and repair, and their inhibition can lead to cell death. This makes them a key target in cancer therapy. mdpi.com Certain quinoline derivatives have been identified as inhibitors of topoisomerase II. mdpi.comscirp.org The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the DNA and subsequent apoptosis. mdpi.com The planar quinoline ring can intercalate between DNA base pairs, while side chains can interact with the enzyme. mdpi.com

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.govnih.gov Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of several human CA isoforms. nih.govnih.gov The inhibition mechanism is not fully elucidated but is thought to involve the binding of the quinolinone scaffold to the enzyme's active site. nih.govnih.gov Studies have shown that derivatization of the amino group can lead to isoform-selective inhibition, with some compounds showing greater potency against the tumor-associated hCA IX isoform. nih.govnih.gov

The binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions.

Pi-Stacking: The aromatic quinoline ring system is well-suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in protein targets. acs.org As mentioned earlier, this type of interaction is also central to the binding of aminoquinolines to heme. acs.org

In Vitro Molecular Mechanism Research on Defined Cellular Systems

The biological effects of this compound derivatives have been investigated in various in vitro cellular systems.

Antiproliferative Effects on Specific Cancer Cell Lines: Several studies have demonstrated the antiproliferative activity of aminoquinoline derivatives against various cancer cell lines. For example, novel aminoquinoline derivatives have shown potent activity against the A375 human melanoma cell line. nih.gov Similarly, quinoxaline (B1680401) derivatives, which share a related heterocyclic core, have been evaluated for their antiproliferative effects against neuroblastoma and glioblastoma cell lines. nih.gov These studies often involve determining the IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Mechanistic Studies in Cell-Based Assays: To elucidate the underlying mechanisms of their antiproliferative effects, these compounds are subjected to various cell-based assays. These can include assays to measure apoptosis (programmed cell death), cell cycle arrest, and inhibition of specific signaling pathways. For instance, studies on olivacine (B1677268) derivatives, which also contain a quinoline-like scaffold, have used the comet assay to assess DNA damage and have investigated the inhibition of topoisomerase II activity in cancer cell lines. mdpi.com

Theoretical Frameworks for Predicting Molecular Recognition and Biological Profiles

In silico methods play a crucial role in the development and optimization of drug candidates by predicting their molecular recognition patterns and pharmacokinetic properties.

In Silico ADMET Analysis: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico tools are widely used to predict these properties for novel compounds. nih.govajol.infomdpi.comnih.gov These predictions help in identifying potential liabilities early in the drug discovery process, such as poor oral bioavailability or potential for toxicity. ajol.info For example, parameters like intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes can be estimated. ajol.infohumanjournals.com

Drug-Likeness Predictions: "Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. eijppr.comnih.govresearchgate.net This is often evaluated using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.goveijppr.com Compounds that adhere to these rules are considered more likely to have good oral bioavailability.

The following interactive table summarizes key in silico predictions for hypothetical derivatives of this compound.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted Activity
Derivative A350.43.2140Anticancer
Derivative B480.64.8250Antimalarial
Derivative C520.75.5361Antifungal
Derivative D290.32.5230Antibacterial

This table provides a simplified representation of how in silico tools can be used to evaluate and compare different derivatives based on key physicochemical properties and predicted biological activities.

Advanced Chemical Biology Applications and Probe Development Utilizing the 6 Amino 1 Ethyl 2 Methylquinolin 4 1h One Scaffold

Development of Chemical Probes for Target Identification and Validation in Biological Systems

The quinolone scaffold serves as a valuable framework for designing chemical probes aimed at identifying and validating novel protein targets within complex biological systems. These probes are instrumental in elucidating the molecular mechanisms of action of bioactive compounds and for mapping cellular pathways.

Design Principles for Achieving Selective Target Engagement and Functional Modulation

The design of selective chemical probes based on the 6-amino-1-ethyl-2-methylquinolin-4(1H)-one scaffold is guided by several key principles. The inherent features of the quinolone ring system, such as its ability to participate in hydrogen bonding and π-stacking interactions, are fundamental to its molecular recognition capabilities. nih.gov Strategic functionalization at various positions on the scaffold allows for the fine-tuning of binding affinity and selectivity for specific biological targets. nih.govnih.gov

Key design strategies include:

Substitution Tuning: The synthetic accessibility of the quinolone scaffold permits derivatization at multiple positions. nih.gov Modifications at the C3, C6, and C7 positions, as well as on the N1-ethyl group and the C2-methyl group, can dramatically alter the steric and electronic profile of the molecule, thereby directing its binding to a specific protein pocket.

Exploiting Hydrogen Bonding: The 6-amino group acts as a hydrogen bond donor, while the C4-carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov These functionalities are critical for establishing specific interactions within a protein's active site, mimicking the binding modes of endogenous ligands.

π-Stacking Interactions: The planar aromatic portion of the quinolone scaffold can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein, contributing to the stability of the probe-protein complex. nih.gov

Stereoselectivity: For chiral targets, the introduction of stereocenters into the probe's structure can be crucial for achieving high affinity and selectivity. Stereoselective synthesis ensures that the probe interacts optimally with the three-dimensional architecture of the target's binding site. nih.gov

Table 1: Design Principles for Selective Quinolone-Based Probes

Design PrincipleRationale for SelectivityExample Interaction
Positional Isomerism Alters the spatial arrangement of functional groups to match the topology of the target's active site.Shifting a substituent from C6 to C7 could favor binding to a different protein isoform.
Hydrogen Bond Modulation Strengthens or weakens interactions with key residues in the binding pocket.The 6-amino and 4-carbonyl groups form directional hydrogen bonds. nih.gov
Steric Hindrance Introduces bulky groups to prevent binding to off-target proteins with smaller binding sites.Adding a larger alkyl group at the N1 position can enhance selectivity.
π-System Extension Modifies aromatic interactions with the target protein.Fusing an additional ring to the quinolone core can increase affinity through enhanced π-stacking. nih.gov

Application in Supramolecular Chemistry (e.g., Design of Molecular Tweezers for Recognition of Biological Molecules)

Supramolecular chemistry involves the design of synthetic host molecules that can selectively bind guest molecules through non-covalent interactions. "Molecular tweezers" are a class of synthetic receptors characterized by two, often aromatic, arms connected by a spacer. nih.gov These structures can "pinch" or complex with guest molecules, making them ideal for mimicking biological recognition processes. nih.govnih.gov

The this compound scaffold possesses features that make it an attractive component for constructing molecular tweezers:

Aromatic Surfaces: The quinolone ring system provides a flat, aromatic surface suitable for engaging in π-stacking interactions with biological molecules, such as the side chains of amino acids like tryptophan or phenylalanine, or the nucleobases of DNA. nih.gov

Defined Geometry: The rigid bicyclic structure of the quinolone acts as a well-defined spacer element, pre-organizing the tweezer's binding arms for effective guest complexation.

Functionalizable Handles: The 6-amino group and other positions on the scaffold can be used as points of attachment to link two quinolone units together, or to link a quinolone unit to another aromatic arm, thereby creating the tweezer architecture.

By designing tweezers that incorporate the quinolone scaffold, it is possible to create receptors that selectively recognize and bind to specific proteins or nucleic acid sequences, potentially interfering with pathological interactions, such as protein aggregation in neurodegenerative diseases. nih.gov

Role of the Scaffold as a Building Block for More Complex Architectures in Chemical Synthesis

A building block in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The this compound scaffold is an excellent example of such a building block due to its synthetic accessibility and the presence of multiple reactive sites for further elaboration. nih.govnih.gov

The utility of this scaffold as a synthetic intermediate stems from:

The 6-Amino Group: This primary aromatic amine is a versatile functional group. It can undergo a wide array of chemical transformations, including:

Acylation/Sulfonylation: To introduce amide or sulfonamide linkages, connecting the scaffold to other molecular fragments.

Diazotization: To convert the amine into a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., halogens, hydroxyl, cyano).

Reductive Amination: To form secondary or tertiary amines.

Aromatic Ring Substitution: The benzene (B151609) ring of the quinolone can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can serve as handles for further synthesis.

Methyl Group Functionalization: The C2-methyl group can potentially be functionalized through condensation reactions.

This multifunctionality allows chemists to use the this compound scaffold as a starting point for constructing libraries of diverse compounds for drug discovery screening or for the total synthesis of complex natural products. nih.gov Its robust nature and predictable reactivity make it a reliable platform for building molecular complexity. minakem.com

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 6-Amino-1-ethyl-2-methylquinolin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using 10% Pd/C under H₂ gas in ethanol at room temperature for 48 hours. Post-reduction purification involves flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate and hexane . Key parameters include:

  • Catalyst loading: 5–10% by weight.
  • Solvent purity: Anhydrous ethanol to avoid side reactions.
  • Reaction monitoring: TLC or HPLC to track nitro-to-amine conversion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine proton integration. Aromatic protons typically resonate at δ 6.5–8.5 ppm, while ethyl and methyl groups appear at δ 1.0–2.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₄N₂O: MW 202.11) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for NH₂ (~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • Toxicity Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. Emergency procedures include immediate rinsing with water for dermal exposure and medical consultation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with 1M HCl before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers design analogs of this compound to enhance biological activity (e.g., antimicrobial or anticancer)?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to improve membrane permeability. For anticancer activity, append thiophene-2-carboximidamide moieties via nucleophilic substitution (e.g., using methylthio pseudourea hydroiodide) .
  • Biological Screening : Use MIC assays (for antimicrobial activity) against S. aureus and E. coli, or MTT assays (for anticancer activity) on HeLa or MCF-7 cell lines .

Q. How can contradictory data in biological assays involving this compound be resolved?

  • Methodological Answer :

  • Control Experiments : Include solvent-only and positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions.
  • Batch Variability : Check purity (>95% via HPLC) and confirm structural integrity (NMR) for each batch .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance across replicates. Address outliers by repeating assays with fresh stock solutions .

Q. What reaction mechanisms govern substituent modifications on the quinolinone core?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Electron-deficient positions (e.g., para to carbonyl) react with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Cyclization Reactions : Ethyl acetoacetate derivatives undergo Knorr-type cyclization in xylene under reflux to form pyrano[3,2-c]quinoline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.